2-butylsulfanyl-1H-benzimidazole
Overview
Description
2-butylsulfanyl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a butylsulfanyl group at the second position. The benzimidazole structure is known for its stability and biological activity, making it a valuable scaffold in medicinal chemistry. The presence of the butylsulfanyl group enhances its lipophilicity and potentially its biological activity.
Mechanism of Action
Target of Action
2-Butylsulfanyl-1H-Benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse pharmacological activities . The primary targets of benzimidazole derivatives are often related to their anticancer properties . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, contributing to their anticancer properties . The specific interactions depend on the substitution pattern around the nucleus .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, contributing to their diverse pharmacological activities .
Result of Action
Benzimidazole derivatives are known for their diverse pharmacological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylsulfanyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with a suitable sulfur-containing reagent. One common method is the reaction of o-phenylenediamine with butylthiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in a solvent like ethanol or acetic acid under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as zinc chloride or iron salts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-butylsulfanyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various electrophiles using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated benzimidazole derivatives
Scientific Research Applications
2-butylsulfanyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used as a corrosion inhibitor for metals and alloys, protecting them from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 2-methylsulfanyl-1H-benzimidazole
- 2-ethylsulfanyl-1H-benzimidazole
- 2-propylsulfanyl-1H-benzimidazole
Uniqueness
Compared to its analogs, 2-butylsulfanyl-1H-benzimidazole has a longer alkyl chain, which increases its lipophilicity and potentially its ability to penetrate cell membranes. This can enhance its biological activity and make it a more effective compound in various applications.
Properties
IUPAC Name |
2-butylsulfanyl-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-3-8-14-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLUNLDZRABSMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307522 | |
Record name | 2-butylsulfanyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75080-11-4 | |
Record name | NSC191914 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-butylsulfanyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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